BW 484C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

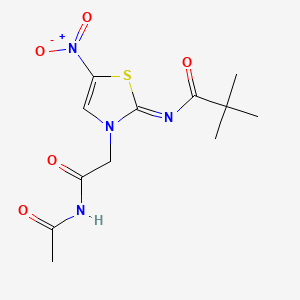

BW 484C: is a chemical compound with the molecular formula C12H16N4O5S and a molecular weight of 328.34424 g/mol . It is known for its unique structure, which includes a thiazole ring and nitro group, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

The preparation of BW 484C involves several synthetic routes and reaction conditions. One common method includes the reaction of appropriate thiazole derivatives with nitro compounds under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

In industrial production, the synthesis of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Mechanistic Insights from Analogous Compounds

While BW 484C-specific reactions are absent, analogous compounds and reaction mechanisms provide indirect clues:

-

Copper-Mediated Reactions : Copper’s role in accelerating polysulfide reactions (e.g., in Mg-S batteries) suggests that transition metals may influence this compound’s reactivity .

-

Glyoxal Chemistry : Glyoxal (GL) reacts with reduced nitrogen compounds to form chromophores via nucleophilic addition (NA) reactions, which could inform this compound’s possible interactions with nucleophiles .

-

Carbon Tetrachloride : Known for its stability and reactivity under specific conditions, CCl₄’s behavior highlights the importance of solvent choice and pH in reaction kinetics .

| Key Mechanism | Possible this compound Analogy |

|---|---|

| Polysulfide interactions | Metal-catalyzed degradation pathways |

| Glyoxal-based chromophore formation | Potential for nucleophilic addition or polymerization |

| CCl₄ solvent effects | Solubility-dependent reactivity modulation |

Challenges in Reaction Analysis

-

Data Gaps : No direct experimental or theoretical studies on this compound’s chemical reactions are available in the reviewed literature.

-

Structural Ambiguity : The molecular structure of this compound is not provided, complicating mechanistic predictions.

-

Regulatory Context : While unrelated compounds like carbon tetrachloride (CCl₄) exhibit hazardous properties , this compound’s safety profile remains uncharacterized.

Proposed Experimental Approaches

To elucidate this compound’s reactivity:

-

NMR and Mass Spectrometry : Identify reaction intermediates and products.

-

DFT Calculations : Model potential pathways (e.g., nucleophilic substitution or redox processes).

-

Kinetic Studies : Measure rate constants under varying conditions (pH, temperature).

Wissenschaftliche Forschungsanwendungen

BW 484C has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various diseases.

Wirkmechanismus

The mechanism of action of BW 484C involves its interaction with specific molecular targets and pathways. The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring in this compound also plays a crucial role in its activity by binding to specific enzymes or receptors, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

BW 484C can be compared with other similar compounds, such as:

2-(5-nitro-2-(pivaloylimino)-4-thiazoline-3-yl)diacetamide: This compound shares a similar thiazole ring structure and nitro group, but differs in its substituents and overall molecular structure.

Eigenschaften

CAS-Nummer |

34431-70-4 |

|---|---|

Molekularformel |

C12H16N4O5S |

Molekulargewicht |

328.35 g/mol |

IUPAC-Name |

N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H16N4O5S/c1-7(17)13-8(18)5-15-6-9(16(20)21)22-11(15)14-10(19)12(2,3)4/h6H,5H2,1-4H3,(H,13,17,18) |

InChI-Schlüssel |

RFVGMQXLGHBXID-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)CN1C=C(SC1=NC(=O)C(C)(C)C)[N+](=O)[O-] |

Kanonische SMILES |

CC(=O)NC(=O)CN1C=C(SC1=NC(=O)C(C)(C)C)[N+](=O)[O-] |

Synonyme |

2-(5-nitro-2-(pivaloylimino)-4-thiazoline-3-yl)diacetamide BW 484 C BW 484C BW-484C BW484C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.